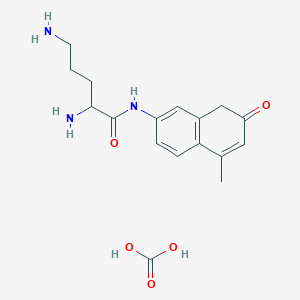
IL-1 Receptor Peptide (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The IL-1 Receptor Peptide (human) is a synthetic peptide designed to interact with the interleukin-1 receptor type 1 (IL-1R1). This receptor is a crucial component of the immune system, playing a significant role in mediating inflammatory responses. The peptide mimics the natural binding of interleukin-1 to its receptor, thereby modulating the immune response. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The IL-1 Receptor Peptide (human) is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technique . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by an Fmoc group, which is removed before the next amino acid is added. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods: Industrial production of the IL-1 Receptor Peptide (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Analyse Des Réactions Chimiques
Types of Reactions: The IL-1 Receptor Peptide (human) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to bind to the IL-1R1 receptor, thereby inhibiting the binding of interleukin-1β.
Common Reagents and Conditions: The synthesis of the IL-1 Receptor Peptide (human) involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like piperidine. The reactions are typically carried out under inert conditions to prevent oxidation.
Major Products Formed: The major product formed is the IL-1 Receptor Peptide (human) itself, which is then purified and characterized to ensure its efficacy and purity.
Applications De Recherche Scientifique
The IL-1 Receptor Peptide (human) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide-receptor interactions and to develop new synthetic methodologies for peptide synthesis.
Biology: Investigated for its role in modulating immune responses, particularly in inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting inflammatory pathways.
Mécanisme D'action
The IL-1 Receptor Peptide (human) exerts its effects by binding to the IL-1R1 receptor, thereby blocking the interaction of interleukin-1β with its receptor . This inhibition prevents the downstream signaling cascade that leads to inflammation. The peptide effectively modulates the immune response by reducing the production of pro-inflammatory cytokines and other inflammatory mediators.
Comparaison Avec Des Composés Similaires
IL-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of the IL-1 receptor that competes with interleukin-1 for receptor binding.
IL-1β Inhibitors: Synthetic compounds designed to neutralize the activity of interleukin-1β.
Other Cytokine Receptor Peptides: Peptides targeting other cytokine receptors, such as the tumor necrosis factor receptor (TNFR) and the interleukin-6 receptor (IL-6R).
Uniqueness: The IL-1 Receptor Peptide (human) is unique in its design to specifically target the IL-1R1 receptor, providing a more targeted approach to modulating the immune response compared to broader cytokine inhibitors. Its synthetic nature also offers advantages in terms of stability, ease of production, and cost-effectiveness .
Propriétés
IUPAC Name |
2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88N14O12S/c1-9-24(5)34(58-38(64)28(49)16-13-14-20-48)45(71)57-32(23-74)41(67)61-36(26(7)11-3)42(68)54-29(17-15-21-53-47(51)52)39(65)59-35(25(6)10-2)43(69)55-30(18-19-33(50)63)40(66)60-37(27(8)12-4)44(70)56-31(22-62)46(72)73/h24-32,34-37,62,74H,9-23,48-49H2,1-8H3,(H2,50,63)(H,54,68)(H,55,69)(H,56,70)(H,57,71)(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,72,73)(H4,51,52,53) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDXDGWGCJILTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88N14O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B15130152.png)

![7-Azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15130157.png)

![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-10-ol](/img/structure/B15130164.png)

![5-[1,2-Bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol](/img/structure/B15130172.png)

![1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B15130181.png)



![Quinolinium, 1-(2-hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, tetrafluoroborate(1-)](/img/structure/B15130224.png)
![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B15130239.png)
